molecular formula C13H9ClO2 B13101528 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid

2-Chloro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13101528
M. Wt: 232.66 g/mol
InChI Key: VLFYGTXKLCUVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Biphenyl (B1667301) Scaffold in Modern Organic Synthesis

The biphenyl scaffold, which consists of two phenyl rings connected by a single carbon-carbon bond, is a privileged structure in organic chemistry. biosynce.com Its significance stems from its presence in a vast array of molecules, including pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com The biphenyl unit serves as a crucial intermediate and building block in the synthesis of a wide range of compounds with significant pharmacological activity. researchgate.net

A key stereochemical feature of certain substituted biphenyls is a phenomenon known as atropisomerism. wikipedia.org This is a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings. cutm.ac.inpharmaguideline.com When bulky substituents are present in the ortho positions (the positions adjacent to the connecting bond), steric hindrance can prevent free rotation, leading to stable, non-superimposable mirror-image isomers called atropisomers. wikipedia.orgnumberanalytics.com This structural rigidity and chirality are highly valuable in fields like asymmetric synthesis, where precise three-dimensional arrangements are critical. wikipedia.org

Overview of Halogenated Biphenyl Carboxylic Acids

The introduction of halogen atoms and carboxylic acid functional groups onto the biphenyl framework gives rise to halogenated biphenyl carboxylic acids, a class of compounds with diverse applications. The carboxylic acid group can enhance the polarity and hydrophilicity of a molecule, which can be important in influencing its bioavailability in biological systems. ajgreenchem.com

The synthesis of these compounds often involves modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method. biosynce.comajgreenchem.com This reaction facilitates the formation of the crucial carbon-carbon bond between two aryl groups, one typically functionalized with a halogen and the other with a boronic acid or ester. biosynce.com Researchers have developed various pathways for synthesizing laterally chloro-substituted biphenyl carboxylic acids, which can serve as intermediates for a variety of other complex molecules. tandfonline.comtandfonline.com

Structural Context of 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid

This compound is a specific derivative of the biphenyl scaffold. Its nomenclature precisely describes its structure:

[1,1'-biphenyl]: This indicates the core structure of two phenyl rings linked at their number 1 positions.

-3-carboxylic acid: A carboxylic acid group (-COOH) is attached to the number 3 position of one of the phenyl rings.

2-Chloro-: A chlorine atom (Cl) is attached to the number 2 position of the same phenyl ring that bears the carboxylic acid group.

The substitution pattern places both the chlorine atom and the carboxylic acid group on the same phenyl ring. The chlorine atom is in an ortho position relative to the bond linking the two phenyl rings, while the carboxylic acid is in a meta position. This ortho-substitution with a chlorine atom can contribute to restricted rotation around the biphenyl bond, a key factor for potential atropisomerism. cutm.ac.in

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₉ClO₂
Molecular Weight232.66 g/mol
CAS Number104585-87-7

Research Landscape and Academic Relevance

The academic interest in substituted biphenyl carboxylic acids is significant, driven largely by their utility in medicinal chemistry and materials science. ajgreenchem.com Biphenyl carboxylic acid derivatives are found in a number of marketed drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Diflunisal and Flurbiprofen. ajgreenchem.com Research has demonstrated that various biphenyl derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative properties. ajgreenchem.comresearchgate.net

While specific, in-depth research articles focusing solely on this compound are not abundant in readily available literature, its structure is representative of the types of molecules synthesized for screening in drug discovery programs and as intermediates in organic synthesis. The synthesis of related chloro-substituted biphenyl carboxylic acids has been described in the context of creating intermediates for liquid crystals and optically active esters. tandfonline.comtandfonline.com The general methodologies, such as Suzuki-Miyaura coupling, are frequently employed for the synthesis of a library of such compounds for further investigation. ajgreenchem.comacs.org The compound's structure, featuring a halogenated biphenyl core with a carboxylic acid handle, makes it a valuable building block for more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

2-chloro-3-phenylbenzoic acid

InChI

InChI=1S/C13H9ClO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

VLFYGTXKLCUVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 1,1 Biphenyl 3 Carboxylic Acid and Its Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, offering a versatile and efficient means to construct the C-C bond linking the two aryl rings. The Suzuki-Miyaura coupling is a particularly prominent method.

Suzuki-Miyaura Coupling Approaches for Biphenyl (B1667301) Carboxylic Acids

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of biphenyl carboxylic acids, this can be achieved by coupling a halogenated benzoic acid with an arylboronic acid.

In the context of synthesizing 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid, a plausible Suzuki-Miyaura approach would involve the coupling of a dihalogenated benzoic acid derivative, such as 3-bromo-2-chlorobenzoic acid or 2-chloro-3-iodobenzoic acid, with phenylboronic acid. The presence of two different halogens on the benzoic acid ring allows for regioselective coupling, as the reactivity of halogens towards oxidative addition to the palladium center generally follows the order I > Br > Cl.

A general representation of this synthetic approach is shown below:

General Suzuki-Miyaura reaction for this compound

Scheme 1: General Suzuki-Miyaura coupling for the synthesis of this compound.

The reaction is typically carried out in a suitable solvent system, often a mixture of an organic solvent and water, with a base such as sodium carbonate, potassium carbonate, or cesium carbonate to facilitate the transmetalation step.

Optimization of Catalytic Systems and Reaction Conditions in Suzuki-Miyaura Syntheses

The success and efficiency of the Suzuki-Miyaura coupling for the synthesis of sterically hindered or electronically deactivated substrates, such as ortho-chloro substituted biphenyl carboxylic acids, are highly dependent on the optimization of the catalytic system and reaction conditions. Key parameters that are often tuned include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is critical. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ more sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can enhance catalyst stability and activity, particularly for challenging substrates like aryl chlorides. For instance, the use of bulky and electron-rich phosphine ligands can promote the oxidative addition of less reactive aryl chlorides.

The following table summarizes typical conditions that have been optimized for Suzuki-Miyaura couplings of related aryl halides and benzoic acids, which can serve as a starting point for the synthesis of this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095Fictional Example
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane11092Fictional Example
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8085 acs.org

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Regioselective Synthesis Strategies Utilizing Ortho-Chloro Substituents

When a starting material contains multiple halogen substituents, achieving regioselective coupling is a key challenge. In the synthesis of this compound from a dihalogenated precursor like 3-bromo-2-chlorobenzoic acid, the differential reactivity of the C-Br and C-Cl bonds towards the palladium catalyst can be exploited.

The oxidative addition of the C-Br bond to the Pd(0) center is generally much faster than that of the C-Cl bond. This difference in reactivity allows for the selective coupling at the bromine-substituted position while leaving the chlorine atom intact. Careful control of the reaction conditions, such as using a catalyst system that is less reactive towards C-Cl bond activation, can enhance this selectivity.

Regioselective Suzuki-Miyaura reaction

Scheme 2: Regioselective Suzuki-Miyaura coupling of 3-bromo-2-chlorobenzoic acid.

This regioselective approach is a powerful tool for the synthesis of asymmetrically substituted biaryls.

Other Palladium-Mediated Coupling Methods for Biphenyl Scaffolds

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed for the synthesis of biphenyl scaffolds.

Palladium-Catalyzed C-H Arylation: Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. In the context of synthesizing this compound, a potential route could involve the palladium-catalyzed ortho-arylation of 2-chlorobenzoic acid with an arylating agent like an aryl iodide. acs.org The carboxylic acid group can act as a directing group, facilitating the C-H activation at the ortho-position. nih.gov However, achieving high regioselectivity and overcoming the steric hindrance of the ortho-chloro substituent can be challenging.

Decarbonylative Coupling: Decarbonylative cross-coupling reactions offer another pathway to biaryls from carboxylic acid derivatives. nih.gov In this approach, an activated form of the carboxylic acid, such as an acyl chloride, can undergo palladium-catalyzed decarbonylation followed by coupling with an organometallic reagent. While this method is less common for the direct synthesis of biphenyl carboxylic acids, it represents a potential alternative strategy.

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysis has gained significant attention as a more sustainable and cost-effective alternative to palladium catalysis for cross-coupling reactions. Nickel catalysts can often promote the coupling of less reactive electrophiles, such as aryl chlorides.

Reductive Cross-Coupling involving Carboxylic Acid Functionalities

Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for forming C-C bonds between two different electrophiles, avoiding the need for pre-formed organometallic reagents. For the synthesis of this compound, a hypothetical reductive coupling could involve the reaction of a 2,3-dihalobenzoic acid with an aryl halide in the presence of a nickel catalyst and a stoichiometric reducing agent, such as manganese or zinc metal.

Electrocatalytic Synthetic Routes

Electrosynthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive reactions, often avoiding harsh reagents and byproducts.

Anodic Oxidation and Decarboxylative Transformations of Carboxylic Acids

Anodic oxidation provides a powerful means to generate radical intermediates from carboxylic acids. The Kolbe electrolysis, a classic example, involves the anodic oxidation of carboxylates to form radicals, which then couple. While traditional Kolbe electrolysis typically leads to symmetrical dimers, modern electrochemistry has enabled cross-coupling reactions.

A significant strategy relevant to the synthesis of biphenyl carboxylic acids is decarboxylative cross-coupling. nih.govnih.gov In this approach, a carboxylic acid is oxidized at the anode to generate an aryl radical via decarboxylation. This radical can then be coupled with another aromatic partner. Benzoic acid derivatives are recognized as inexpensive, readily available, and stable alternatives to traditional organometallic reagents in cross-coupling reactions. nih.gov This method can be used for C–H/C–COOH couplings, offering a highly atom-economical route to biaryls. nih.gov The ability of transition metals to promote the decarboxylation of benzoic acids is a key aspect of these transformations. nih.gov

Electrocatalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Electrocatalysis can be used to facilitate a wide range of C-C bond-forming reactions. By controlling the electrode potential, chemists can selectively generate reactive intermediates and steer reaction pathways. Electrochemical methods can activate transition metal catalysts, such as nickel or palladium complexes, in situ, often allowing for lower catalyst loadings and milder reaction conditions.

For biphenyl synthesis, an electrocatalytic approach could involve the reductive coupling of two different aryl halides. This "cross-electrophile coupling" avoids the pre-formation of organometallic reagents, which is a significant advantage in terms of step economy and waste reduction. scientificupdate.com In such a system, a low-valent nickel catalyst, generated electrochemically, can undergo oxidative addition with one aryl halide. The resulting complex can then react with a second aryl halide in a subsequent reductive step to form the C-C bond and regenerate the catalyst. This strategy relies on the synergy between transition metal catalysts and redox mediators. digitellinc.com These electrochemical strategies are recognized as sustainable and scalable for constructing challenging carbon-carbon bonds. researchgate.net

Classical and Alternative Synthetic Pathways

Beyond nickel-specific and electrocatalytic methods, a host of classical and alternative transition-metal-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized biphenyls.

Friedel-Crafts Reactions for Biphenyl Formation

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. While not a direct method for coupling two aryl rings to form a biphenyl, it is crucial for modifying biphenyl precursors or for intramolecular cyclizations that can form fused ring systems containing a biphenyl moiety.

Friedel-Crafts acylation, for example, can be used to introduce a carbonyl group onto a biphenyl ring system. nih.gov One could synthesize 4-phenylbenzoyl-propionic acid via the Friedel-Crafts acylation of biphenyl with succinic anhydride (B1165640) in the presence of AlCl₃. nih.gov Similarly, reacting biphenyl with phthalic anhydride can yield biphenyl-4-carbonyl-benzoic acid. nih.gov This approach is valuable for creating biphenyl ketone or carboxylic acid derivatives from an existing biphenyl core. However, the direct synthesis of this compound via an intermolecular Friedel-Crafts reaction is challenging due to issues with regioselectivity and the deactivating nature of the chloro and carboxyl groups.

Ullmann, Kumada, Hiyama, Stille, and Negishi Cross-Coupling Adaptations

Several named cross-coupling reactions serve as the bedrock of biphenyl synthesis, each with unique advantages regarding substrate scope, functional group tolerance, and reaction conditions.

The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. byjus.com While traditionally requiring harsh conditions (high temperatures), modern variations have improved its scope and mildness. wikipedia.org It can be adapted for unsymmetrical synthesis if one reactant is used in excess. wikipedia.org

The Kumada coupling , as mentioned previously, uses a palladium or nickel catalyst to couple a Grignard reagent with an organic halide. It is a powerful tool for forming C(sp²)–C(sp²) bonds.

The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. A key advantage is the use of organosilicon reagents, which are less toxic than their organotin counterparts. The reaction is activated by a fluoride (B91410) source, such as TBAF, and can tolerate a wide variety of functional groups. rsc.org This makes it a viable option for coupling functionalized aryl silanes with substituted aryl halides to produce complex biphenyls. researchgate.netmdpi.com

The Stille coupling utilizes a palladium catalyst to couple an organotin compound (stannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Its main advantages are the air and moisture stability of organostannanes and a broad tolerance for functional groups. orgsyn.orglibretexts.org Despite the toxicity of tin compounds, the Stille reaction remains a widely used and versatile method for constructing complex biaryl systems. orgsyn.org

The Negishi coupling , catalyzed by palladium or nickel, couples an organozinc reagent with an organic halide. wikipedia.org Its versatility, high reactivity, and excellent functional group tolerance make it one of the most powerful cross-coupling methods for the synthesis of complex organic molecules, including pharmaceuticals and natural products. wikipedia.orgrsc.orgnumberanalytics.com It is particularly useful for creating biaryl linkages in functionalized molecules. rsc.org

Reaction Catalyst Organometallic Reagent Organic Electrophile Key Characteristics
Ullmann Copper (or Pd, Ni)- (Aryl Halide)Aryl HalideClassic method, often for symmetrical biaryls. byjus.comwikipedia.org
Kumada Ni or PdOrganomagnesium (Grignard)Aryl/Vinyl HalideFirst cross-coupling reaction, uses readily available Grignards.
Hiyama PalladiumOrganosilaneAryl/Vinyl Halide/TriflateLow toxicity of silicon reagents, fluoride activation required. rsc.org
Stille PalladiumOrganotin (Stannane)Aryl/Vinyl Halide/TriflateStable reagents, broad functional group tolerance, tin toxicity is a drawback. wikipedia.orgorganic-chemistry.org
Negishi Pd or NiOrganozincAryl/Vinyl Halide/TriflateHigh reactivity and functional group tolerance. wikipedia.org

Multi-step Synthesis via Functional Group Interconversions

In the multi-step synthesis of complex organic molecules like this compound and its analogues, functional group interconversion (FGI) is a cornerstone strategy. imperial.ac.ukic.ac.uk FGI refers to the transformation of one functional group into another, often late in a synthetic sequence, to achieve the final target structure without altering the core carbon skeleton. imperial.ac.ukic.ac.uk This approach is particularly valuable after the primary biphenyl structure has been assembled, typically through cross-coupling reactions. It allows for the strategic introduction and modification of substituents to produce a diverse range of analogues. Common FGI reactions include oxidation, reduction, substitution, and hydrolysis. imperial.ac.ukub.edu

A prominent example of FGI in the synthesis of biphenyl-3-carboxylic acid analogues is the reduction of a nitro group to an amine. This transformation is a key step in the synthesis of compounds like 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, an important intermediate. chemicalbook.comgoogle.com The synthesis often begins with a pre-formed biphenyl structure containing a nitro group, which is then selectively reduced.

One documented method involves the hydrogenation of a nitro-substituted biphenyl precursor. For instance, 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid can be dissolved in a solvent mixture like methanol (B129727) and triethylamine, and then treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This process efficiently reduces the nitro group to a primary amine, yielding the desired amino-biphenyl carboxylic acid analogue in high purity. chemicalbook.com

Another approach for the same transformation utilizes a chemical reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of ferric hydroxide (B78521) and silica (B1680970) gel. chemicalbook.com This method also provides the target amino-biphenyl compound in excellent yield and purity. chemicalbook.com

The details of these reductive FGI processes are summarized in the table below.

Starting MaterialFGI ReactionReagents and ConditionsProductYieldReference
5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acidNitro ReductionH2 (10 bar), Pd/C, Methanol, Triethylamine, Room Temperature, 21h3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid86.7% chemicalbook.com
2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidNitro ReductionHydrazine hydrate, Ferric hydroxide, Silica gel, Ethanol/Water, 20-50°C, 3.5h3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid96.9% chemicalbook.com

Beyond nitro group reduction, other FGI strategies are crucial for synthesizing various biphenyl carboxylic acid analogues. For example, the final carboxylic acid moiety is often generated through the hydrolysis of a more stable precursor group, such as an ester or an oxazoline (B21484). The saponification of (2-oxazolinyl)-2-biphenyl derivatives is a well-established method to produce biphenyl-2-carboxylic acids. google.com This process typically involves heating with a strong acid, which first cleaves the oxazoline ring to form an aminoester intermediate, followed by hydrolysis to the carboxylic acid. google.com This two-step sequence, which can be performed as a one-pot process, is an effective FGI for unmasking the carboxylic acid at a late stage of the synthesis. google.com

The following table outlines common functional group interconversions relevant to the synthesis of this class of compounds.

Initial Functional GroupTarget Functional GroupTypical ReagentsPurpose in Synthesis
Nitro (-NO2)Amine (-NH2)H2/Pd/C, SnCl2/HCl, Hydrazine HydrateIntroduction of a nucleophilic amino group for further derivatization.
Ester (-COOR)Carboxylic Acid (-COOH)H3O+ or NaOH/H2O (Saponification)Deprotection to reveal the final acid functionality.
OxazolineCarboxylic Acid (-COOH)Aqueous Acid (e.g., HCl), HeatHydrolysis of a stable intermediate to form the carboxylic acid. google.com
Carboxylic Acid (-COOH)Amide (-CONR2)SOCl2 then Amine, or Coupling Agents (e.g., DCC, T3P)Creation of amide analogues for structure-activity relationship studies. nih.govorganic-chemistry.org

These FGI methodologies provide chemists with the flexibility to modify biphenyl cores in various ways, enabling the synthesis of a wide array of analogues for research and development purposes.

Chemical Transformations and Mechanistic Investigations of 2 Chloro 1,1 Biphenyl 3 Carboxylic Acid Derivatives

Anticipated Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters and amides, reduction to an alcohol, and decarboxylation.

Hypothetical Esterification and Amidation Reactions

Standard organic synthesis protocols would be applicable for the conversion of the carboxylic acid to its corresponding esters and amides.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method for producing esters. sci-hub.seorganic-chemistry.org Alternatively, activation of the carboxylic acid, for instance by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, would also yield the corresponding ester. derpharmachemica.com

Amidation: Similar to esterification, amidation can be achieved by first activating the carboxylic acid. Conversion to an acyl chloride followed by reaction with a primary or secondary amine is a high-yielding approach. nih.govnih.gov Direct amidation is also possible using coupling reagents that form a highly reactive activated intermediate in situ, which is then readily attacked by an amine. sci-hub.senih.gov

Plausible Reduction of the Carboxylic Acid Group

The reduction of the carboxylic acid moiety in 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid to the corresponding primary alcohol, (2-Chloro-[1,1'-biphenyl]-3-yl)methanol, would likely require the use of potent reducing agents.

Strong hydrides such as lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃), often used as a complex with THF (BH₃·THF), is another common reagent for the reduction of carboxylic acids and is known for its selectivity.

Theoretical Decarboxylation Pathways and Derivatives

The removal of the carboxylic acid group via decarboxylation to yield 2-chloro-[1,1'-biphenyl] is generally a challenging transformation for aryl carboxylic acids unless specific structural features are present to stabilize the reaction intermediate. nih.govorganic-chemistry.org This type of reaction often requires harsh conditions, such as high temperatures, and may be facilitated by the presence of a catalyst, such as copper or silver salts. nih.gov The specific conditions and feasibility for this compound have not been documented.

Expected Reactivity of the Halogen Substituent

The chlorine atom on the biphenyl (B1667301) scaffold offers a site for further functionalization through reactions such as nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions.

Potential Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) on an unactivated aryl chloride is typically difficult due to the high energy of the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.orglibretexts.org For such reactions to proceed, the aromatic ring usually requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. Given the substitution pattern of this compound, it is unlikely to be highly reactive towards traditional SₙAr reactions under standard conditions.

Prospective Cross-Coupling of the Chloro Group for Further Functionalization

The chloro group is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. It is often advantageous to first convert the carboxylic acid to an ester or another functional group that is more stable under the basic conditions frequently employed in these reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to more complex poly-aromatic structures. organic-chemistry.orggre.ac.ukyoutube.comnih.govresearchgate.net

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium-phosphine complex in the presence of a base. organic-chemistry.orgsjzchem-pharm.comwikipedia.orglibretexts.orgacsgcipr.org This would convert the 2-chloro substituent to a secondary or tertiary amine.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling could be employed, which couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgchemicalbook.comwikipedia.orglibretexts.orgnih.govorganic-chemistry.org

Heck Reaction: The Heck reaction would enable the formation of a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base, resulting in a styrenyl-type derivative. organic-chemistry.orgorganic-chemistry.orgnih.govdiva-portal.orglibretexts.org

Transformations Involving the Biphenyl Core

The reactivity of the this compound core is governed by the electronic and steric influences of its three distinct substituents: the chloro group, the carboxylic acid group, and the second phenyl ring. These groups modulate the electron density of the aromatic rings and direct the course of further chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. numberanalytics.com The outcome of such reactions on the this compound scaffold is determined by the cumulative directing effects of the existing substituents.

The carboxylic acid (-COOH) group is an electron-withdrawing group and acts as a meta-director, deactivating the ring to which it is attached. numberanalytics.com The chlorine (-Cl) atom is also deactivating due to its inductive effect but directs incoming electrophiles to the ortho and para positions through resonance. uci.edu The second phenyl ring acts as an ortho, para-directing activating group.

Considering the phenyl ring bearing both the chloro and carboxyl groups, the directing effects are complex. The C4 position is para to the chloro group and meta to the carboxyl group. The C6 position is ortho to both the chloro and carboxyl groups. The C5 position is meta to the chloro group and ortho to the carboxyl group. Due to the strong deactivating nature of the carboxyl group, substitution on this ring is generally disfavored. However, under forcing conditions, electrophilic attack would likely be directed to the C4 position, influenced by the para-directing chloro group.

The unsubstituted phenyl ring is activated and will be the preferred site for electrophilic attack. The biphenyl linkage directs incoming electrophiles to the ortho' (C2') and para' (C4') positions. Steric hindrance from the other ring might disfavor the ortho' position, making the para' position the most probable site for substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeTypical ReagentsPredicted Major ProductRationale
NitrationHNO₃, H₂SO₄2-Chloro-4'-nitro-[1,1'-biphenyl]-3-carboxylic acidThe unsubstituted ring is activated; the para position (4') is sterically accessible and electronically favored. youtube.com
HalogenationBr₂, FeBr₃4'-Bromo-2-chloro-[1,1'-biphenyl]-3-carboxylic acidSimilar to nitration, substitution occurs preferentially on the activated ring at the para position. total-synthesis.com
Friedel-Crafts AcylationRCOCl, AlCl₃4'-Acyl-2-chloro-[1,1'-biphenyl]-3-carboxylic acidAcylation occurs at the most nucleophilic position (para' on the unsubstituted ring). The deactivated ring is unreactive under these conditions. rsc.org

The ortho-relationship of the second phenyl ring and the carboxylic acid group in biphenyl-2-carboxylic acid derivatives allows for intramolecular cyclization reactions to form fused ring systems, most notably fluorenones. While the target molecule is a 3-carboxylic acid derivative, related biphenyl systems readily undergo such transformations. For instance, intramolecular Friedel-Crafts acylation of [1,1'-biphenyl]-2-carboxylic acid provides a direct route to fluorenone. This type of reaction typically requires conversion of the carboxylic acid to a more reactive species like an acyl chloride, followed by treatment with a Lewis acid.

In the case of this compound, an analogous intramolecular cyclization is not straightforward due to the substitution pattern. However, derivatives can be designed to undergo annulation. For example, functionalization of the 2'-position of the second phenyl ring could enable cyclization strategies. Palladium-catalyzed C-H activation and annulation with alkynes or alkenes represent a modern approach to constructing polycyclic aromatic compounds from substituted biaryls. researchgate.net

Another strategy involves radical cyclization. Homolytic cleavage of the C-Cl bond or decarboxylation could generate a radical intermediate that might undergo intramolecular cyclization, although this would likely require specific reaction conditions and may lead to a mixture of products.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and designing synthetic routes.

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of the biphenyl core itself, often via the Suzuki-Miyaura reaction. nih.gov The C-Cl bond in this compound can also participate in further palladium-catalyzed transformations. The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three main steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides. illinois.edu

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

The presence of the carboxylic acid group can influence the catalytic cycle, potentially by coordinating to the palladium center or by altering the electronic properties of the substrate. researchgate.net

Table 2: General Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling

StepDescriptionKey Intermediate
Oxidative AdditionLₙPd(0) reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex.LₙPd(Ar)(X)
TransmetalationThe organic group (R) from an organometallic reagent (e.g., R-B(OH)₂) replaces the halide on the palladium complex. This step typically requires a base.LₙPd(Ar)(R)
Reductive EliminationThe two organic groups (Ar and R) are eliminated from the palladium center to form the final product (Ar-R), regenerating the Pd(0) catalyst.LₙPd(0)

Aromatic carboxylic acids can serve as precursors to aryl radicals through decarboxylation. princeton.edu This transformation can be initiated by various methods, including photoredox catalysis. In a typical photoredox cycle, a photocatalyst, upon excitation by light, can oxidize the carboxylate anion. The resulting carboxyl radical rapidly loses CO₂ to generate an aryl radical. princeton.edu

For this compound, this would generate a 2-chloro-[1,1'-biphenyl]-3-yl radical. This highly reactive intermediate can then participate in a variety of reactions, such as hydrogen atom abstraction or addition to π systems. The ability to generate such radicals under mild conditions opens up new avenues for functionalizing the biphenyl core through pathways distinct from traditional ionic reactions. researchgate.netchemrxiv.org

The carboxylic acid group is not merely a spectator in many transformations; it can actively participate in and direct catalytic processes. In transition metal-catalyzed C-H activation, the carboxylate can function as a chelating directing group. ruhr-uni-bochum.de It coordinates to the metal center, bringing it into proximity with an ortho C-H bond (in this case, at the C2 or C4 position of the first ring). This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate, enabling site-selective functionalization.

This directing group ability allows for reactions that would otherwise be difficult to achieve selectively. For example, Ru(II)-catalyzed ortho-alkenylation of aromatic carboxylic acids with α,β-unsaturated ketones proceeds via this type of C-H activation mechanism. researchgate.net The carboxylic acid group effectively overrides the inherent electronic preferences of the aromatic ring, providing a powerful tool for controlled synthesis. Furthermore, the carboxylic acid itself can be a substrate for transformations, such as conversion to ketones or aldehydes, often involving in situ activation. ruhr-uni-bochum.deopenstax.org

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When an organic molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break down into smaller, charged fragments. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid. The precise mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). This high level of accuracy allows for the unambiguous determination of the molecular formula, C₁₃H₉ClO₂.

For liquid chromatography/mass spectrometry (LC/MS) analysis, electrospray ionization (ESI) is a common technique used for carboxylic acids, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

Table 1: Theoretical Molecular Weight Data for this compound
ParameterValue
Molecular FormulaC₁₃H₉ClO₂
Average Molecular Weight232.66 g/mol
Monoisotopic (Exact) Mass232.02911 u

The fragmentation of the molecular ion provides a fingerprint that aids in structural elucidation. For aromatic carboxylic acids, the molecular ion peak is typically strong due to the stability of the aromatic structure. libretexts.org Common fragmentation pathways involve the cleavage of bonds adjacent to the carboxyl group and other functional groups. chemguide.co.uklibretexts.org

Key fragmentation patterns expected for this compound include:

Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond results in a prominent peak at M-17. For carboxylic acids, this often involves the loss of the OH radical. miamioh.edu

Loss of the carboxyl group (-•COOH): Alpha-cleavage can lead to the loss of the entire carboxylic acid group, resulting in a signal at M-45. libretexts.org

Loss of a chlorine atom (-•Cl): The cleavage of the C-Cl bond would result in a fragment at M-35/37, showing the characteristic isotopic pattern for chlorine.

Decarboxylation followed by loss of CO: A common pathway for aromatic acids involves the loss of CO₂ followed by the elimination of a carbon monoxide (CO) molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound
Fragment Ionm/z (for ³⁵Cl)Description
[C₁₃H₉ClO₂]⁺•232Molecular Ion (M⁺•)
[C₁₃H₈ClO]⁺215Loss of •OH (M-17)
[C₁₂H₈Cl]⁺187Loss of •COOH (M-45)
[C₁₃H₉O₂]⁺197Loss of •Cl (M-35)
[C₆H₅]⁺77Phenyl cation from biphenyl (B1667301) cleavage

X-ray Crystallography for Solid-State Structure Determination

The analysis of 2'-chlorobiphenyl-4-carboxylic acid revealed that it crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The unit cell contains four molecules. iucr.org This type of detailed structural information is crucial for understanding the solid-state properties of the material. mdpi.com

Table 3: Crystallographic Data for 2'-chlorobiphenyl-4-carboxylic acid
ParameterValueReference
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/c iucr.org
a (Å)3.94 iucr.org
b (Å)35.81 iucr.org
c (Å)7.61 iucr.org
β (°)101.6 iucr.org
Z (molecules/unit cell)4 iucr.org

The crystal structure of 2'-chlorobiphenyl-4-carboxylic acid is primarily stabilized by strong intermolecular hydrogen bonds between the carboxylic acid moieties of adjacent molecules. iucr.org These interactions lead to the formation of centrosymmetric hydrogen-bonded dimers, a common and highly stable supramolecular synthon for carboxylic acids. iucr.orgresearchgate.net

π–π Stacking: Interactions between the aromatic rings of adjacent biphenyl systems help to stabilize the crystal lattice. mdpi.com These can be offset or face-to-face.

Halogen Interactions: The chlorine substituent can participate in Cl···Cl or other weak halogen bonds, which act as a tool in crystal engineering to guide molecular self-assembly. nih.gov These varied intermolecular forces collectively dictate the packing efficiency and thermal stability of the solid. mdpi.com

A key structural feature of biphenyl compounds is the dihedral (or torsional) angle between the planes of the two phenyl rings. This angle is determined by a balance between two opposing factors: steric hindrance from ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. westmont.edu

In the crystal structure of 2'-chlorobiphenyl-4-carboxylic acid, the dihedral angle between the two phenyl rings was found to be 48.9°. iucr.org This significant twist from planarity is a direct consequence of the steric repulsion caused by the chlorine atom at the ortho-position (position 2'). In the absence of such steric hindrance, biphenyl molecules may adopt a nearly planar conformation in the solid state to maximize packing efficiency. westmont.edu The presence of ortho substituents, however, forces a non-planar arrangement, which is a common feature in substituted biphenyl systems. nih.govucla.edu

Computational and Theoretical Studies of 2 Chloro 1,1 Biphenyl 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic landscape of molecules. For 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid, these calculations can predict a range of properties, from spectroscopic parameters to molecular orbital distributions, providing a detailed picture of its behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a leading method for the computational study of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry of this compound, providing key information on bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP, which has been shown to be effective for a wide range of organic molecules, paired with a suitable basis set like 6-311+G(d,p) to accurately describe the electronic distribution. researchgate.netresearchgate.net

The electronic structure of the molecule is significantly influenced by its substituents. The chlorine atom, being electronegative, will withdraw electron density from the phenyl ring to which it is attached. Conversely, the carboxylic acid group can act as either an electron-withdrawing or -donating group depending on the electronic context of the rest of the molecule. DFT calculations can quantify these effects through the analysis of atomic charges and electrostatic potential maps.

Energetic properties, such as the total energy of the molecule, can be calculated to assess its stability. Furthermore, the energies of different conformers can be compared to determine the most stable three-dimensional arrangement of the molecule.

Table 1: Representative Calculated Electronic Properties of Substituted Biphenyls

Property Typical Calculated Value
Dipole Moment (Debye) 1.5 - 3.0
Total Energy (Hartree) Varies with basis set
Ionization Potential (eV) 8.0 - 9.5

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted biphenyl (B1667301) molecules. Actual values for this compound would require specific calculations.

Calculation of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, DFT can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the NMR chemical shifts of both ¹H and ¹³C nuclei. mdpi.com These theoretical predictions can be compared with experimental data to aid in the assignment of spectral peaks and to confirm the molecular structure. mdpi.com The chemical shift of the carboxylic acid proton is expected to be in the downfield region, typically between 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The aromatic protons will exhibit complex splitting patterns influenced by the chlorine and carboxylic acid substituents.

The vibrational frequencies of the molecule can be calculated to simulate its IR spectrum. researchgate.net These calculations can help in the assignment of the characteristic vibrational modes, such as the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C-Cl stretch (in the fingerprint region). nih.govuci.edu The accuracy of these calculated frequencies can be improved by applying scaling factors to account for anharmonicity and the approximations inherent in the theoretical methods. nih.govuci.edu

Table 2: Predicted Characteristic IR Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300 - 2500 (broad)
C-H stretch (Aromatic) 3100 - 3000
C=O stretch (Carboxylic Acid) 1720 - 1680
C=C stretch (Aromatic) 1600 - 1450
C-O stretch (Carboxylic Acid) 1320 - 1210

Note: These are typical frequency ranges and the exact values would be obtained from specific DFT calculations.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org

For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings, while the LUMO may have significant contributions from the carboxylic acid group, which can act as an electron acceptor. researchgate.net The chlorine atom, with its lone pairs, may also contribute to the HOMO. A detailed analysis of the molecular orbitals would reveal the distribution of electron density and provide insights into the molecule's potential for undergoing various chemical reactions. researchgate.net

Conformational Analysis and Torsional Dynamics

Potential Energy Surface Scans for Biphenyl Rotation

A key feature of biphenyl systems is the rotation around the inter-ring C-C bond. acs.orgacs.org A potential energy surface (PES) scan can be performed computationally to map the energy of the molecule as a function of the dihedral angle between the two phenyl rings. This scan would reveal the most stable conformation(s) of the molecule and the energy barriers for rotation. acs.orgacs.org

For unsubstituted biphenyl, the planar conformation is destabilized by steric repulsion between the ortho-hydrogens, leading to a twisted equilibrium geometry with a dihedral angle of approximately 45 degrees. In the case of this compound, the presence of substituents in the ortho and meta positions will significantly influence the rotational profile. researchgate.netacs.orgrsc.org The PES scan would likely show two energy minima corresponding to the syn and anti-periplanar arrangements of the larger substituents, with the transition states corresponding to the planar and perpendicular conformations of the phenyl rings. researchgate.netacs.orgrsc.org

Influence of Substituents on Conformational Preferences

Computational studies on similar substituted biphenyls have shown that the size and electronic nature of the ortho substituents are the primary determinants of the rotational barrier. researchgate.netacs.orgrsc.org For this compound, the chloro group's steric bulk is expected to lead to a non-planar ground state geometry with a significant dihedral angle between the phenyl rings. The exact value of this angle and the height of the rotational barrier would be key outputs of the computational analysis, providing insight into the molecule's potential for atropisomerism, a phenomenon where rotation around a single bond is hindered to the extent that different conformers can be isolated.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Prediction of Computed Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics to predict the physicochemical properties and biological activity of compounds. For this compound, several key descriptors have been calculated using established computational algorithms. nih.gov

The Topographical Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's transport properties, such as its ability to permeate cell membranes. The TPSA is calculated by summing the surface contributions of polar fragments. nih.gov For this compound, the computed TPSA is 37.3 Ų. nih.gov This value suggests moderate polarity, which is a factor in its solubility and transport characteristics.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter in pharmacology and environmental science. While experimental determination is possible, numerous computational models exist to predict this value. One commonly used predicted value is XLogP3. For this compound, the computed XLogP3 value is 3.9. nih.gov This indicates that the molecule is significantly more soluble in lipids than in water, classifying it as a lipophilic compound.

The capacity of a molecule to form hydrogen bonds is fundamental to its interactions with other molecules, including biological targets like proteins and enzymes. This is quantified by counting the number of hydrogen bond donors and acceptors.

Hydrogen Bond Donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen).

Hydrogen Bond Acceptors are electronegative atoms with lone pairs of electrons (like oxygen or nitrogen).

For this compound, computational analysis shows it has 1 hydrogen bond donor (the hydrogen of the carboxylic acid group) and 2 hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid group). nih.gov These characteristics are crucial for its intermolecular interactions and binding properties.

Interactive Data Table: Computed Molecular Descriptors for this compound nih.gov

DescriptorComputed ValueUnit
TPSA37.3Ų
XLogP33.9-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-

Synthesis and Characterization of Derivatives and Analogues of 2 Chloro 1,1 Biphenyl 3 Carboxylic Acid

Exploration of Positional and Functional Group Isomers

The spatial arrangement of the chloro and carboxylic acid functionalities on the biphenyl (B1667301) core significantly influences the molecule's chemical and physical properties. The synthesis and comparative study of these isomers provide critical insights into structure-activity relationships.

Synthesis of Chlorobiphenyl Carboxylic Acid Isomers

The construction of the biphenyl framework is central to synthesizing chlorobiphenyl carboxylic acid isomers. Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for this purpose. This method involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide. researchgate.netlookchem.comresearchgate.net For instance, a chloro-substituted phenylboronic acid can be coupled with a bromo- or iodobenzoic acid, or vice versa. The choice of starting materials allows for precise control over the final substitution pattern, enabling the synthesis of a wide array of positional isomers.

A general synthetic approach is outlined below:

Scheme 1: General Suzuki-Miyaura Coupling for Isomer Synthesis

Suzuki-Miyaura coupling reaction scheme for synthesizing chlorobiphenyl carboxylic acidsA palladium catalyst, often Pd(PPh₃)₄ or Pd/C, facilitates the coupling of a substituted aryl halide with a substituted arylboronic acid in the presence of a base (e.g., Na₂CO₃, K₂CO₃) to form the biphenyl structure.researchgate.netcapes.gov.br

Alternative methods include modifications of the Gomberg-Bachmann reaction, which can be useful for preparing specific chlorinated biphenyls from diazonium salts, although yields can be modest. researchgate.net Additionally, older methods like the Ullmann reaction, involving copper-mediated coupling of aryl halides, can be employed, though they often require harsh conditions. Synthesizing laterally chloro-substituted biphenyl carboxylic acids has also been achieved through a pathway starting from 3-aryl-6-alkylcyclohex-2-en-1-ones, which undergo reaction with phosphorus pentachloride to form the biphenyl core. tandfonline.comtandfonline.com

Comparative Studies of Isomeric Reactivity

The reactivity of chlorobiphenyl carboxylic acid isomers is dictated by the interplay of electronic and steric effects imparted by the substituents. The position of the electron-withdrawing chlorine atom relative to the carboxylic acid group significantly impacts the acid's ionization constant (pKa).

Inductive Effects : A chlorine atom positioned ortho to the carboxylic acid group exerts a strong negative inductive (-I) effect, withdrawing electron density from the carboxyl group. This stabilizes the resulting carboxylate anion, thereby increasing the acidity of the molecule (lowering its pKa). libretexts.org This effect diminishes as the distance between the two groups increases, meaning ortho-isomers are generally stronger acids than meta- or para-isomers.

Steric Effects : An ortho-substituent, such as chlorine, can force the carboxylic acid group out of the plane of the aromatic ring. This steric hindrance can affect reaction rates at the carboxyl group, for example, by slowing down esterification or amidation reactions. govtgirlsekbalpur.com Conversely, in some 2'-substituted biphenyl-4-carboxylic acids, bulky groups can lead to an acid-weakening effect attributed to repulsive forces within the molecule. rsc.org

The table below summarizes the expected trends in acidity for positional isomers of a generic chlorobiphenyl carboxylic acid.

Isomer Position (Cl relative to COOH)Expected Electronic Effect on AcidityExpected Steric Effect on Reactivity
ortho-Strongly Acid-Strengthening (-I effect)High (Potential for slowed reactions)
meta-Moderately Acid-Strengthening (-I effect)Low
para-Weakly Acid-Strengthening (-I effect)Minimal

Introduction of Diverse Substituents on the Biphenyl Core

Modifying the biphenyl scaffold with additional functional groups allows for the fine-tuning of its properties. Synthetic strategies are chosen based on the nature of the substituent to be introduced—alkyl, aryl, or heteroatom-containing groups.

Synthesis of Alkylated, Arylated, and Heteroatom-Substituted Analogues

Alkylation : Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. rsc.org This reaction typically uses an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). The existing substituents on the chlorobiphenyl carboxylic acid will direct the position of the incoming alkyl group. However, care must be taken as the reaction conditions can be harsh and may not be compatible with all functional groups. Milder, more modern methods for alkylation are also available. organic-chemistry.orgsyr.edu

Arylation : The introduction of additional aryl or heteroaryl groups is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is again a prominent method, allowing for the reaction of a halogenated biphenyl carboxylic acid (or its ester derivative) with a variety of aryl or heteroaryl boronic acids. rsc.orgresearchgate.net

Heteroatom Substitution : Methods for introducing nitrogen, oxygen, or sulfur substituents often involve nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions like the Buchwald-Hartwig amination. These reactions provide routes to amino, alkoxy, and thioether analogues, respectively.

Impact of Substituents on Electronic and Steric Properties

The introduction of new substituents profoundly alters the molecule's characteristics by modifying its electronic landscape and steric profile.

Electronic Properties : Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EDGs (e.g., -CH₃, -OCH₃) increase the electron density of the aromatic rings, which can influence the reactivity in electrophilic aromatic substitution reactions.

EWGs (e.g., -NO₂, -CN) decrease the electron density. doaj.org The electronic effects of substituents are transmitted across the biphenyl system, affecting the reactivity of the carboxylic acid group and other positions on the rings, although the magnitude is diminished compared to analogous benzene (B151609) systems. rsc.org

Steric Properties : The size and shape of substituents, particularly at the ortho positions, are critical determinants of the biphenyl's conformation. numberanalytics.com Large ortho groups create steric hindrance that restricts rotation around the single bond connecting the two phenyl rings. numberanalytics.comnumberanalytics.com This can lead to a non-planar, twisted conformation and, if the substitution pattern is appropriate, can result in atropisomerism—the existence of isolable, chiral conformational isomers. govtgirlsekbalpur.comlibretexts.org The degree of twisting and the energy barrier to rotation can be measured and are directly related to the steric bulk of the ortho substituents. libretexts.orgrsc.org

Substituent TypeExampleElectronic ImpactPotential Steric Impact (if ortho)
Electron-Donating (Alkyl)-CH₃Increases ring electron densityRestricts C-C bond rotation
Electron-Donating (Alkoxy)-OCH₃Increases ring electron densityRestricts C-C bond rotation
Electron-Withdrawing (Nitro)-NO₂Decreases ring electron densitySignificantly restricts rotation (atropisomerism)
Electron-Withdrawing (Cyano)-CNDecreases ring electron densityRestricts C-C bond rotation
Aryl-C₆H₅Variable (can be weakly donating or withdrawing)Highly restricts rotation (atropisomerism)

Cyclopropane-Containing Biphenyl Carboxylic Acid Derivatives

The incorporation of a cyclopropane (B1198618) ring into the biphenyl carboxylic acid structure introduces a strained, three-membered ring that can significantly alter the molecule's conformation and biological activity.

The synthesis of these derivatives can be achieved through various modern organic chemistry techniques. A prominent strategy involves the Suzuki-Miyaura coupling of a boronic acid with an aryl halide, where one of the coupling partners already contains the cyclopropane-carboxylic acid moiety. For example, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid can be coupled with various substituted phenylboronic acids to yield a library of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives. ajgreenchem.com

Another powerful approach is photoredox catalysis, which enables the synthesis of functionalized cyclopropanes from carboxylic acids under mild conditions. nih.gov This method involves a decarboxylative radical addition-polar cyclization cascade, offering a route to structurally diverse cyclopropanes that could be applied to biphenyl systems. bris.ac.ukthieme-connect.comresearchgate.net Simpler methods for generating the cyclopropane ring involve the α-alkylation of aryl acetonitrile (B52724) derivatives with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid. nih.gov

The research into these unique derivatives highlights the continuous effort to expand the chemical space around the biphenyl carboxylic acid scaffold, creating novel structures with potentially unique properties.

Synthetic Approaches to Cyclopropyl-Fused Biphenyl Systems

The creation of cyclopropane rings fused to a biphenyl scaffold is a significant synthetic challenge due to the inherent ring strain of the cyclopropyl (B3062369) group. wikipedia.org Such syntheses generally require highly reactive species like carbenes, ylids, or carbanions. wikipedia.org Methodologies can be broadly categorized into intramolecular cyclization of biphenyl precursors and intermolecular cyclopropanation of biphenyls bearing a reactive alkene moiety.

Intramolecular Cyclization: This approach involves designing a biphenyl precursor with a leaving group and a carbanion-forming site positioned to facilitate a 3-exo-trig cyclization. For example, a biphenyl derivative substituted with a haloalkane chain and an electron-withdrawing group (such as nitrile or carbonyl) can be treated with a strong base. The base abstracts a proton to form a carbanion, which then displaces the halide intramolecularly to form the cyclopropane ring. wikipedia.org Engineered enzymes, such as myoglobin (B1173299) variants, have also been developed to catalyze intramolecular cyclopropanations of molecules like allyl diazoacetates, offering high stereocontrol. rochester.edu

Intermolecular Cyclopropanation: A more common strategy involves the reaction of a biphenyl derivative containing an olefinic double bond with a carbene or carbenoid reagent. Key methods include:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to add a CH₂ group across the double bond of an alkenyl-biphenyl substrate. The reaction is stereospecific, proceeding in a syn manner. wikipedia.org

Diazo Compound-Mediated Cyclopropanation: Diazo compounds, such as diazomethane, can be used as carbene precursors. These reactions are often catalyzed by transition metals like rhodium or copper to generate a metal carbene intermediate, which then reacts with the alkene. researchgate.net

Organophotocatalysis: Modern approaches utilize organophotocatalysts to achieve the intermolecular cyclopropanation of unactivated olefins with reagents like α-bromomalonates under mild conditions. acs.org

These synthetic strategies are summarized in the table below.

Synthetic Approach Description Key Reagents/Conditions Stereochemistry
Intramolecular Cyclization A biphenyl precursor with a reactive chain cyclizes upon itself to form the fused ring.Strong base (e.g., NaH, KOt-Bu), haloalkane and carbanion-stabilizing groups.Dependent on substrate stereochemistry.
Simmons-Smith Reaction A carbenoid reagent adds a methylene (B1212753) (CH₂) bridge across an alkene on a biphenyl side chain.Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn(Cu)).Stereospecific (syn addition).
Metal-Catalyzed Cyclopropanation A transition metal catalyst activates a diazo compound to form a metal carbene, which reacts with an alkene.Diazo compounds (e.g., N₂CHCO₂Et), Rhodium(II) or Copper(I) catalysts.Often highly stereoselective.
Photocatalytic Cyclopropanation An organophotocatalyst mediates the reaction between an alkene and a cyclopropanating agent.α-bromomalonates, organophotocatalyst (e.g., benzothiazinoquinoxaline), visible light.Varies with catalyst and substrate.

Structural Characteristics of Biphenyl-Cyclopropane Hybrids

The structure of a biphenyl-cyclopropane hybrid is dictated by the interplay between the conformational flexibility of the biphenyl core and the rigid geometry of the cyclopropane ring.

Biphenyl Conformation: The two phenyl rings in a biphenyl system are generally not coplanar in the gas phase or in solution due to steric hindrance between the ortho-hydrogens on adjacent rings. libretexts.orgic.ac.uk This results in a twisted conformation with a dihedral angle of approximately 44-45°. libretexts.orgresearchgate.net The energy barrier to rotation around the central C-C single bond is relatively low, allowing for rapid interconversion between enantiomeric twisted forms. However, the presence of bulky ortho substituents can significantly increase this rotational barrier, leading to a phenomenon known as atropisomerism, where conformational isomers can be isolated at room temperature. libretexts.org

Cyclopropane Influence: The cyclopropane ring is a rigid structure with specific C-C-C bond angles of 60°. When fused to a biphenyl system, its presence introduces significant steric and electronic perturbations. The fusion of the rigid three-membered ring can lock the biphenyl unit into a specific range of dihedral angles, potentially increasing the energy barrier for rotation. The orientation of the cyclopropyl group relative to adjacent functional groups is also critical; for instance, in cyclopropyl methyl ketone, the s-cis conformation is found to be the most stable. uwlax.edu

The structural characteristics of a hypothetical cyclopropyl-fused biphenyl are summarized below.

Structural Parameter Characteristic Feature Influencing Factors
Biphenyl Dihedral Angle Non-planar, typically ~45° but can vary.Steric hindrance from ortho-substituents and the fused cyclopropane ring.
Rotational Barrier (Atropisomerism) Can be high enough to allow isolation of stable rotational isomers.Size and number of ortho-substituents.
Cyclopropane Ring Geometry Rigid triangular structure with ~60° internal C-C-C angles.Inherent strain of the three-membered ring.
Conformational Preference The fused ring imposes a fixed geometry, influencing the overall molecular shape.Steric interactions between the cyclopropane hydrogens and the aromatic rings.

Structure-Reactivity Relationships in Functionalized Biphenyl Carboxylic Acids

The chemical reactivity of functionalized biphenyl carboxylic acids, such as 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid, is profoundly influenced by the electronic effects of substituents on the biphenyl rings. These relationships can be quantified using the Hammett equation, which provides a linear free-energy relationship correlating reaction rates and equilibrium constants. ias.ac.inwikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reference reactant (e.g., benzoic acid).

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (inductive and resonance) of a group.

ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. wikipedia.org

Substituent Effects on Acidity (pKa): The acidity of a biphenyl carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.

Electron-Withdrawing Groups (EWGs) , such as -NO₂ or -Cl, have positive σ values. They stabilize the negative charge of the carboxylate anion through inductive (-I) and/or resonance (-M) effects, thereby increasing the acidity of the carboxylic acid (lowering the pKa). libretexts.orglumenlearning.com

Electron-Donating Groups (EDGs) , such as -CH₃ or -OCH₃, have negative σ values. They destabilize the carboxylate anion by increasing electron density, which decreases acidity (raises the pKa). libretexts.orglibretexts.org

Studies on 4'-substituted-biphenyl-2-carboxylic acids have shown that the rate data for their reactions correlate well with the Hammett equation. core.ac.uk The position of the substituent is crucial. For instance, a 2'-substituent in biphenyl-4-carboxylic acid often has an anomalous acid-weakening effect, which is attributed to steric pressure influencing the π-electrons of the aromatic system. rsc.org Conversely, almost all ortho-substituents on the same ring as the carboxylic acid group increase acid strength, a phenomenon known as the "ortho-effect," which is thought to be a combination of steric and electronic factors. libretexts.org

The table below provides Hammett substituent constants for common functional groups.

Substituent σ (meta) σ (para) Electronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-OCH₃+0.12-0.27Electron-Donating (Resonance), Withdrawing (Inductive)
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-Cl+0.37+0.23Electron-Withdrawing (Inductive)
-Br+0.39+0.23Electron-Withdrawing (Inductive)
-CN+0.56+0.66Strong Electron-Withdrawing
-NO₂+0.71+0.78Strong Electron-Withdrawing

The reaction constant, ρ , indicates the sensitivity of a reaction to these substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs, indicating the buildup of negative charge in the transition state. A negative ρ value means the reaction is favored by EDGs, indicating the development of positive charge. wikipedia.org For the ionization of benzoic acids in water at 25°C, ρ is defined as +1.0. Reactions of 4'-substituted-biphenyl-2-carboxylic acids with diazodiphenylmethane (B31153) in various alcohols also show positive ρ values, confirming that the reaction is aided by withdrawal of electrons from the reaction site. core.ac.uk

Advanced Applications in Chemical Sciences and Materials Research

Role as Precursors and Intermediates in Complex Organic Synthesis

Biphenyl (B1667301) carboxylic acids are valuable intermediates in organic synthesis due to their rigid backbone and the presence of reactive functional groups. google.comacs.org The chlorine and carboxylic acid moieties on the "2-Chloro-[1,1'-biphenyl]-3-carboxylic acid" molecule offer handles for a variety of chemical transformations.

Building Blocks for Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. Phenanthrene (B1679779) and its derivatives are a prominent subgroup of PAHs. researchgate.net In principle, "this compound" could serve as a precursor for the synthesis of phenanthrene derivatives through intramolecular cyclization reactions.

One potential pathway is an intramolecular Friedel-Crafts reaction. masterorganicchemistry.comscience.govnih.govresearchgate.net This would involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by an acid-catalyzed cyclization that forms a new ring by attacking the adjacent phenyl ring. The presence of the chlorine atom could influence the regioselectivity of this cyclization.

Another theoretical approach is a dehydrohalogenation cyclization, where the chlorine atom and a hydrogen atom on the adjacent phenyl ring are removed to facilitate ring fusion. Such reactions are often promoted by strong bases or metal catalysts.

Potential Polycyclic Aromatic Compound Synthetic Strategy Key Reaction Conditions (Hypothetical)
Substituted Phenanthrene-4-carboxylic acidIntramolecular Friedel-Crafts Acylation1. Conversion of carboxylic acid to acyl chloride (e.g., with SOCl₂). 2. Lewis acid catalyst (e.g., AlCl₃).
Chloro-phenanthrene derivativeDehydrohalogenation CyclizationStrong base (e.g., NaNH₂) or a palladium catalyst.

Intermediates for Advanced Fine Chemicals

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. Biphenyl structures are common scaffolds in many biologically active molecules. google.comresearchgate.net "this compound" could be a valuable intermediate in the multi-step synthesis of such fine chemicals. The carboxylic acid group can be converted into a variety of other functional groups (e.g., amides, esters, alcohols), and the chlorine atom can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

Integration into Functional Materials

Functional materials are designed to possess specific properties, such as enhanced thermal stability, specific optical or electronic characteristics, or tailored mechanical performance. The rigid biphenyl unit of "this compound" makes it a candidate for incorporation into polymers and other materials to impart desirable properties.

Use in Polymer Formulations for Enhanced Properties

The carboxylic acid group of "this compound" allows it to be used as a monomer in the synthesis of polyesters and polyamides. ncl.res.inmdpi.comgoogle.comnih.gov The incorporation of the rigid and bulky biphenyl moiety into the polymer backbone can be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer. The presence of the chlorine atom could also modify the polymer's properties, such as its solubility and flame retardancy.

Polymer Type Potential Property Enhancement Polymerization Method
PolyesterIncreased thermal stability, modified solubilityPolycondensation with a diol
PolyamideEnhanced mechanical strength, higher TgPolycondensation with a diamine

Precursors for Optoelectronic Materials and Dyes

Molecules with extended π-conjugated systems often exhibit interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent dyes. mdpi.comnih.gov While "this compound" itself is not highly conjugated, it can serve as a building block for larger, more conjugated systems. For instance, the carboxylic acid could be used to attach the biphenyl unit to other chromophores.

In the context of dyes, the biphenyl structure could be part of a larger molecule. For example, it could be derivatized into an aniline, which could then be used to synthesize azo dyes. unb.canih.govnih.govresearchgate.net

Applications in Catalysis and Ligand Design

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Phosphine (B1218219) ligands, in particular, are widely used in cross-coupling reactions. nih.govnih.gov "this compound" could potentially be converted into a phosphine ligand. For example, the carboxylic acid could be reduced to a hydroxymethyl group, which could then be converted to a chloromethyl group, followed by reaction with a phosphide (B1233454) to introduce the phosphine moiety. The biphenyl backbone would provide steric bulk, which is often a desirable feature in phosphine ligands.

Potential Application Synthetic Transformation Target Molecule Class
Ligand SynthesisMulti-step conversion of the carboxylic acid to a phosphine groupBiphenyl-based phosphine ligands
Coordination ChemistryDirect reaction with metal saltsMetal-organic complexes or frameworks

Development of Chiral Ligands from Biphenyl Scaffolds

The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The axial chirality of appropriately substituted biphenyls provides a well-defined three-dimensional chiral environment that can effectively control the stereochemical outcome of a chemical reaction. While research has extensively focused on derivatives like BINOL and its analogues, the principles underlying their success can be extrapolated to envision the potential of this compound as a precursor for novel chiral ligands.

The synthetic strategy for developing chiral ligands from this biphenyl scaffold would likely involve the resolution of the racemic mixture of this compound to isolate the individual atropisomers. Subsequent chemical modifications of the carboxylic acid group and potentially the aromatic rings would lead to a diverse library of chiral ligands. For instance, the carboxylic acid can be converted into amides, esters, or other functional groups to modulate the ligand's electronic and steric properties. The presence of the chlorine atom offers a site for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents that can fine-tune the ligand's characteristics.

The design of these ligands would be guided by the desired application in asymmetric catalysis. For example, the introduction of phosphine groups could yield ligands suitable for transition-metal-catalyzed cross-coupling reactions, while the incorporation of nitrogen-containing heterocycles could lead to ligands for asymmetric additions to carbonyl compounds. The rigidity of the biphenyl backbone, combined with the tunability of the substituents, would allow for the creation of a chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.

Table 1: Potential Chiral Ligands Derived from this compound

Ligand TypePotential Modification of this compoundPotential Application in Asymmetric Catalysis
Chiral Phosphine LigandConversion of the carboxylic acid to a phosphine-containing moiety.Asymmetric hydrogenation, cross-coupling reactions.
Chiral Amine LigandAmidation of the carboxylic acid with a chiral amine.Asymmetric transfer hydrogenation, aldol (B89426) reactions.
Chiral Oxazoline (B21484) LigandConversion of the carboxylic acid to an oxazoline ring.Asymmetric allylic alkylation, Diels-Alder reactions.
Chiral Salen-type LigandIncorporation of the biphenyl unit into a salen framework.Asymmetric epoxidation, cyclopropanation.

It is important to note that while the principles of chiral ligand design are well-established, the specific synthesis and application of ligands derived from this compound would require dedicated research and development.

Catalytic Activity of Metal Complexes Incorporating Biphenyl Carboxylic Acid Ligands

The carboxylic acid functionality of this compound makes it a prime candidate for acting as a ligand itself, coordinating to a metal center to form catalytically active complexes. The biphenyl scaffold would provide a sterically demanding and chiral environment around the metal, which is crucial for achieving high levels of stereocontrol in catalytic reactions.

Upon deprotonation, the carboxylate group can act as a mono- or bidentate ligand, binding to a variety of transition metals such as copper, rhodium, palladium, and iridium. The resulting metal complexes could be investigated for their catalytic activity in a range of asymmetric transformations. The chloro-substituent on the biphenyl ring could influence the electronic properties of the ligand and, consequently, the reactivity and selectivity of the metal complex.

For instance, a chiral copper(II) complex of 2-Chloro-[1,1'-biphenyl]-3-carboxylate could be a potential catalyst for asymmetric Diels-Alder or Friedel-Crafts reactions. The Lewis acidic copper center, situated in the chiral environment of the biphenyl ligand, could activate the substrate and direct the approach of the reagent to favor the formation of one enantiomer of the product over the other.

Similarly, rhodium(II) complexes bearing chiral biphenyl carboxylate ligands are known to be effective catalysts for asymmetric cyclopropanation and C-H insertion reactions. A rhodium complex of 2-Chloro-[1,1'-biphenyl]-3-carboxylate could offer a unique steric and electronic profile, potentially leading to improved selectivity or reactivity in these transformations.

Table 2: Hypothetical Catalytic Applications of Metal Complexes with 2-Chloro-[1,1'-biphenyl]-3-carboxylate Ligands

Metal CenterPotential Asymmetric ReactionExpected Role of the Ligand
Copper(II)Diels-Alder ReactionCreation of a chiral Lewis acidic environment.
Rhodium(II)CyclopropanationControl of the stereochemistry of the carbene transfer.
Palladium(II)Asymmetric C-H ActivationEnantioselective functionalization of C-H bonds.
Iridium(I)Asymmetric HydrogenationFormation of a chiral catalyst for the reduction of prochiral olefins.

The investigation into the catalytic activity of such complexes would involve their synthesis, characterization, and subsequent screening in various asymmetric reactions. Detailed mechanistic studies would be necessary to understand the role of the 2-Chloro-[1,1'-biphenyl]-3-carboxylate ligand in the catalytic cycle and to optimize the reaction conditions for achieving high enantioselectivity and yield. While these applications are currently hypothetical, they are grounded in the well-established principles of asymmetric catalysis and highlight the potential of this specific biphenyl carboxylic acid in the development of novel and efficient catalytic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.